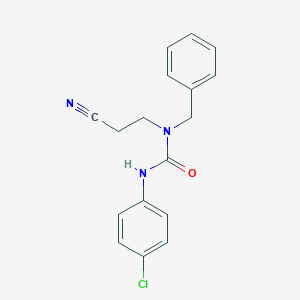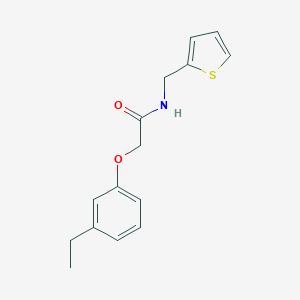![molecular formula C18H20N2O3 B240544 4-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B240544.png)
4-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide, also known as IMPB, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been found to exhibit a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of 4-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide is not fully understood. However, it has been proposed that 4-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide exerts its biological effects by inhibiting the activity of certain enzymes and proteins. For example, 4-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in gene expression. Inhibition of HDACs has been shown to induce apoptosis in cancer cells and also exhibit anti-inflammatory effects.
Biochemical and Physiological Effects:
4-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide has been found to exhibit several biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 4-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, 4-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide has been reported to exhibit antioxidant activity by scavenging free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide in lab experiments is its high purity and stability. 4-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide can be easily synthesized in large quantities and has been found to exhibit consistent biological activity. However, one of the limitations of using 4-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 4-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide. One area of research could focus on the development of novel 4-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide derivatives with improved solubility and biological activity. Another area of research could focus on the role of 4-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide in the treatment of other diseases such as diabetes and neurodegenerative diseases. Furthermore, the mechanism of action of 4-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide needs to be further elucidated to fully understand its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 4-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide involves the reaction of 4-aminobenzamide with isopropyl chloroformate and N-methyl carbamate. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as acetonitrile. The resulting product is then purified by column chromatography to obtain pure 4-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide. This method has been reported in several research papers and has been found to be efficient in producing high yields of pure 4-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide.
Applications De Recherche Scientifique
4-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-tumor activities. In a recent study, 4-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide was found to inhibit the growth of breast cancer cells by inducing apoptosis. Another study reported that 4-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide exhibited anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that 4-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide has a potential role in the treatment of cancer and inflammatory diseases.
Propriétés
Nom du produit |
4-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide |
|---|---|
Formule moléculaire |
C18H20N2O3 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
N-methyl-4-[(4-propan-2-yloxybenzoyl)amino]benzamide |
InChI |
InChI=1S/C18H20N2O3/c1-12(2)23-16-10-6-14(7-11-16)18(22)20-15-8-4-13(5-9-15)17(21)19-3/h4-12H,1-3H3,(H,19,21)(H,20,22) |
Clé InChI |
ODNGKGMKFAXQJP-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC |
SMILES canonique |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-fluorobenzamide](/img/structure/B240485.png)
![4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide](/img/structure/B240488.png)
![5-{4-[(Methylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B240490.png)
![N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide](/img/structure/B240492.png)

![4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide](/img/structure/B240499.png)
![N-[3-(acetylamino)-4-methylphenyl]-2-fluorobenzamide](/img/structure/B240515.png)
![3-methyl-N-[4-(methylcarbamoyl)phenyl]benzamide](/img/structure/B240538.png)
![4-[(cyclopropylcarbonyl)amino]-N-methylbenzamide](/img/structure/B240542.png)
![2-fluoro-N-[4-(methylcarbamoyl)phenyl]benzamide](/img/structure/B240547.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-methylbenzamide](/img/structure/B240566.png)
![4-methyl-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B240584.png)
